molecular formula C13H11NO B1326241 5-(m-Tolyl)nicotinaldehyde CAS No. 887973-66-2

5-(m-Tolyl)nicotinaldehyde

Cat. No. B1326241
M. Wt: 197.23 g/mol
InChI Key: BTZNYANYLFRDHW-UHFFFAOYSA-N
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Description

5-(m-Tolyl)nicotinaldehyde is a chemical compound with the molecular formula C13H11NO . It has a molecular weight of 197.24 and contains a total of 27 bonds, including 16 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, and 1 Pyridine .


Synthesis Analysis

The synthesis of 5-(m-Tolyl)nicotinaldehyde and its derivatives has been reported in the literature . The synthesis involves the use of morpholine as a catalyst and is carried out in two steps, yielding moderate to good results .


Molecular Structure Analysis

The molecular structure of 5-(m-Tolyl)nicotinaldehyde consists of 26 atoms, including 11 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It also contains 1 aldehyde (aromatic) and 1 Pyridine .

Scientific Research Applications

Enzyme Inhibition and Catalytic Mechanisms

5-(m-Tolyl)nicotinaldehyde is a potent competitive inhibitor of nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid. These enzymes play roles in the growth and virulence of several pathogenic microbes and are involved in regulating lifespan in various organisms. The inhibition by nicotinaldehyde derivatives, including 5-(m-Tolyl)nicotinaldehyde, helps in understanding the catalytic mechanisms of these enzymes (French et al., 2010).

Synthesis of Organic Compounds

5-(m-Tolyl)nicotinaldehyde is used in the synthesis of various organic compounds. For instance, it has been used in the synthesis of 2- and 5-substituted oxadiazoline iodides, which might be utilized as muscarinic receptor agonists (Hu et al., 2010). Additionally, it is involved in the synthesis of 5-alkyl substituted nicotine analogs for pharmacological research (Wang et al., 2012).

Studies in Biochemistry

5-(m-Tolyl)nicotinaldehyde has been utilized in biochemical studies, such as in the analysis of nicotinamide adenine dinucleotide (NAD) analogues (Fawcett & Kaplan, 1962). It also plays a role in investigations concerning the synthesis and properties of NAD analogues, contributing to a deeper understanding of their biochemical roles and mechanisms.

Spectroscopy Research

In spectroscopy, Fourier transform Raman and infrared spectra of nicotinaldehyde, including 5-(m-Tolyl)nicotinaldehyde, have been recorded, providing insights into the vibrational modes of these molecules (Jose & Mohan, 2006).

Medicinal Chemistry

In medicinal chemistry, derivatives of 5-(m-Tolyl)nicotinaldehyde have been designed and synthesized for potential use as apoptosis inducers and anticancer agents (Cai et al., 2006). This illustrates the compound's relevance in the development of new therapeutics.

Safety And Hazards

The safety data sheet for 5-(m-Tolyl)nicotinaldehyde was not available in the search results . Therefore, it’s recommended to handle this compound with care and use appropriate personal protective equipment.

Future Directions

The potential use of 5-(m-Tolyl)nicotinaldehyde and related compounds in cancer treatment has been suggested . Specifically, nicotinaldehyde has been identified as a novel precursor of NAD biosynthesis, which could potentially enhance the anti-cancer efficacy of NAD-lowering agents .

properties

IUPAC Name

5-(3-methylphenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-3-2-4-12(5-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZNYANYLFRDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646988
Record name 5-(3-Methylphenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(m-Tolyl)nicotinaldehyde

CAS RN

887973-66-2
Record name 5-(3-Methylphenyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887973-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methylphenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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